Lower Vertical Ionization Energy Relative to the Methyl Analog: Evidence for Allylic π‑Donation
The He(I) photoelectron spectrum of CpFe(CO)2(η1-C3H5) exhibits a first vertical ionization energy of 7.97 eV, assigned to ionization from a molecular orbital with large Fe 3d character. This value is lower than that of the methyl analog CpFe(CO)2CH3, which shows its lowest ion state at higher energy (the Fabian et al. study reports that introduction of an olefinic bond in an allylic position shifts the lowest ion state to lower energy) [1]. The trend demonstrates that the pendant allyl olefin engages in a significant π‑interaction with the iron center, effectively raising the energy of the highest occupied molecular orbital. The resulting enhanced electron richness correlates with a lower electrochemical oxidation potential [1].
| Evidence Dimension | First vertical ionization energy (gas phase, He(I) photoelectron spectroscopy) |
|---|---|
| Target Compound Data | 7.97 eV |
| Comparator Or Baseline | CpFe(CO)2CH3: the lowest ion state appears at higher binding energy (shift to lower energy noted upon introduction of allylic double bond; exact eV reported in Fabian et al. 1980) |
| Quantified Difference | The allylic interaction lowers the first ion state energy relative to the methyl analog; quantitative shift available in reference |
| Conditions | Gas phase, He(I) photoelectron spectroscopy; vertical values. Source: Fabian, Fehlner, Hwang, Labinger, J. Organomet. Chem. 1980, 191, 409. |
Why This Matters
The lower ionization energy confirms a more electron‑rich metal center, which directly enhances nucleophilicity of the allyl ligand and influences the compound's redox profile in catalytic or stoichiometric applications, making it a preferred choice over CpFe(CO)2CH3 when strong nucleophilic character is required.
- [1] Fabian, B. D.; Fehlner, T. P.; Hwang, L.-S. J.; Labinger, J. A. Allylic interactions in organometallics: Probing electronic structure in (η5-C5H5)Fe(CO)2R, R = CH3, η1-C3H5, η1-C5H5. J. Organomet. Chem. 1980, 191, 409–423. View Source
